3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol
Description
Chemical Structure and Properties The compound 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol (IUPAC name: 3-(1,3-benzodioxol-5-ylmethylamino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one) features a 1,2,4-triazin-5-ol core substituted at position 3 with a 1,3-benzodioxol-5-ylmethylamino group and at position 6 with a 4-methoxybenzyl group. Its molecular formula is C₁₉H₁₈N₄O₄, with a molecular weight of 366.38 g/mol and an estimated LogP of ~3.8 .
Synthesis and Applications
Synthesis typically involves multi-step reactions, including condensation of substituted anilines with aldehyde precursors under controlled conditions (60–80°C) . The compound’s structural features suggest applications in neuropharmacology or as enzyme inhibitors due to its resemblance to bioactive benzodioxole-containing molecules .
Properties
Molecular Formula |
C18H16N4O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-6-(4-methoxyphenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H16N4O4/c1-24-13-5-3-12(4-6-13)16-17(23)20-18(22-21-16)19-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H2,19,20,22,23) |
InChI Key |
AEGFFQQQCOVXQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(NC2=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, we can infer potential methods based on related structures. One approach involves the condensation of appropriate precursors, such as benzodioxole aldehyde and aminothiazolidinone, followed by cyclization to form the triazine ring.
Industrial Production:: Industrial-scale synthesis typically involves optimization of the most efficient route, considering yield, cost, and safety. Unfortunately, specific industrial methods for this compound remain proprietary.
Chemical Reactions Analysis
Oxidation: The triazine ring may undergo oxidation reactions, potentially leading to new functional groups.
Reduction: Reduction of the triazine or benzodioxole moieties could yield different derivatives.
Substitution: Substituents on the benzodioxole or triazine ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents. Potential derivatives include modified triazines or benzodioxoles.
Scientific Research Applications
Medicinal Chemistry: Exploration of its pharmacological properties and potential drug development.
Organic Synthesis: As a building block for more complex molecules.
Anticancer Activity: Research has investigated its antiproliferative effects against cancer cells.
Enzyme Inhibition: Possible inhibition of specific enzymes due to its unique structure.
Dyes and Pigments: Triazine derivatives find applications in dye synthesis.
Agrochemicals: Potential use as herbicides or fungicides.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly through enzymatic inhibition or receptor binding. Further studies are needed to elucidate this.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and properties:
Key Observations
- Lipophilicity : The target compound’s benzodioxole group increases LogP compared to methylsulfanyl or ethoxyphenyl derivatives, enhancing membrane permeability .
- Electronic Effects : The 4-methoxybenzyl group (electron-donating) contrasts with 4-fluorobenzyl (electron-withdrawing) in anticancer analogs, affecting binding to targets like DNA repair enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
